molecular formula C14H18BrNO2 B8131211 5-Bromo-2-(cyclopropylmethoxy)-N-isopropylbenzamide

5-Bromo-2-(cyclopropylmethoxy)-N-isopropylbenzamide

Cat. No.: B8131211
M. Wt: 312.20 g/mol
InChI Key: UUQJDEZUKCYDFM-UHFFFAOYSA-N
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Description

5-Bromo-2-(cyclopropylmethoxy)-N-isopropylbenzamide is a chemical compound with the molecular formula C14H18BrNO2 It is characterized by the presence of a bromine atom, a cyclopropylmethoxy group, and an isopropyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(cyclopropylmethoxy)-N-isopropylbenzamide typically involves the following steps:

    Cyclopropylmethoxylation: The cyclopropylmethoxy group is introduced via a nucleophilic substitution reaction, where a cyclopropylmethanol derivative reacts with the brominated benzene ring.

    Amidation: The final step involves the formation of the benzamide by reacting the intermediate with isopropylamine under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as thiols or amines replace the bromine, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thiols, amines

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Thiol or amine derivatives

Scientific Research Applications

5-Bromo-2-(cyclopropylmethoxy)-N-isopropylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(cyclopropylmethoxy)-N-isopropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chloro-N-isopropylbenzamide
  • 5-Bromo-2-methoxy-N-isopropylbenzamide
  • 5-Bromo-2-ethoxy-N-isopropylbenzamide

Uniqueness

5-Bromo-2-(cyclopropylmethoxy)-N-isopropylbenzamide is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic properties compared to its analogs

Properties

IUPAC Name

5-bromo-2-(cyclopropylmethoxy)-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c1-9(2)16-14(17)12-7-11(15)5-6-13(12)18-8-10-3-4-10/h5-7,9-10H,3-4,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQJDEZUKCYDFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(C=CC(=C1)Br)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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